molecular formula C15H19N3O2S B1244258 5-(1,4-Diazepan-1-ylsulfonyl)-4-methylisoquinoline

5-(1,4-Diazepan-1-ylsulfonyl)-4-methylisoquinoline

Cat. No. B1244258
M. Wt: 305.4 g/mol
InChI Key: UGJIFGVOVGCXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,4-diazepan-1-ylsulfonyl)-4-methylisoquinoline is a member of isoquinolines.

Scientific Research Applications

Rho-Kinase Inhibitor Development

The compound is involved in the development of specific Rho-kinase inhibitors. These inhibitors, including analogs of HA-1077 (a molecule similar to 5-(1,4-Diazepan-1-ylsulfonyl)-4-methylisoquinoline), have potential clinical applications. They have been applied to rabbit ocular hypertensive models to reduce intraocular pressure, demonstrating their potential in treating conditions like glaucoma (Tamura et al., 2005).

Structural Analysis of Derivatives

Research includes the structural analysis of derivatives of similar compounds, providing insights into their molecular conformations and interactions. This is crucial for understanding their pharmacological properties and potential therapeutic applications (Ohba et al., 2012).

Antimicrobial Properties

Certain derivatives have shown significant antibacterial activity, particularly against Gram-positive strains. This suggests potential applications in the development of new antimicrobial agents (Al-Hiari et al., 2008).

Orexin Receptor Antagonism

Derivatives have been studied for their role as orexin receptor antagonists, which are relevant in the treatment of conditions like insomnia. The research into these compounds helps in understanding their pharmacokinetics and metabolic pathways (Cox et al., 2010).

Electronic and Geometric Structure Analysis

Studies have been conducted to understand the electronic and geometric structures of these compounds, which is important for their applications in various fields, including medicinal chemistry (Geiger et al., 2012).

Synthesis of Isoquinolin-3-ones

The compound is used in the synthesis of structurally diverse isoquinolin-3-ones, indicating its role in facilitating diverse chemical reactions and synthesis processes (Che et al., 2013).

Palladium-Catalyzed Reactions

Research includes the palladium-catalyzed asymmetric allylic alkylation of related compounds, demonstrating the compound's relevance in advanced synthetic chemistry, particularly in the creation of heterocycles (Sercel et al., 2019).

properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

5-(1,4-diazepan-1-ylsulfonyl)-4-methylisoquinoline

InChI

InChI=1S/C15H19N3O2S/c1-12-10-17-11-13-4-2-5-14(15(12)13)21(19,20)18-8-3-6-16-7-9-18/h2,4-5,10-11,16H,3,6-9H2,1H3

InChI Key

UGJIFGVOVGCXQP-UHFFFAOYSA-N

SMILES

CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)N3CCCNCC3

Canonical SMILES

CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)N3CCCNCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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